molecular formula C11H12F3NO2 B15095647 2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B15095647
M. Wt: 247.21 g/mol
InChI Key: BLTUARSBOPVNQH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine using carbon dioxide under basic conditions to form the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is investigated for its effects on biological systems, including its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-(4-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Dimethylamino)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(Dimethylamino)-2-(4-nitrophenyl)acetic acid: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C11H12F3NO2/c1-15(2)9(10(16)17)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,1-2H3,(H,16,17)

InChI Key

BLTUARSBOPVNQH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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